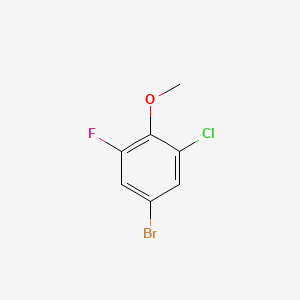

4-Bromo-2-chloro-6-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWHDHGNXXVBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378315 | |

| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-34-9 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2-chloro-6-fluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a two-step process commencing with the methylation of 2-chloro-6-fluorophenol to yield 2-chloro-6-fluoroanisole, followed by regioselective bromination to afford the final product. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed in two key stages:

-

Formation of the Anisole Core: The initial step involves the methylation of commercially available 2-chloro-6-fluorophenol. This reaction proceeds via a standard Williamson ether synthesis, providing the precursor 2-chloro-6-fluoroanisole in high yield.

-

Regioselective Bromination: The subsequent step is the electrophilic aromatic substitution on the activated anisole ring. The methoxy group is a strong ortho-, para-directing group, and due to steric hindrance from the adjacent chloro and fluoro substituents, the bromination is anticipated to occur selectively at the para position (C4) to the methoxy group, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Reagent/Catalyst | Solvent | Product | Theoretical Yield (g) (based on 10 mmol scale) | Expected Yield (%) |

| 1 | 2-chloro-6-fluorophenol | 146.55 | 1.0 | Methyl iodide (CH₃I), K₂CO₃ | THF | 2-chloro-6-fluoroanisole | 1.61 | ~94% |

| 2 | 2-chloro-6-fluoroanisole | 160.57 | 1.0 | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | 2.39 | ~90% (estimated) |

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-fluoroanisole

This procedure is adapted from a patented method for the methylation of 2-chloro-6-fluorophenol.

Materials:

-

2-chloro-6-fluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of 2-chloro-6-fluorophenol in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add potassium carbonate.

-

Add methyl iodide to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 2-chloro-6-fluoroanisole. A patent for a similar reaction reports a yield of 94%.

Step 2: Synthesis of this compound

This protocol is based on established methods for the highly regioselective para-bromination of substituted anisoles using N-bromosuccinimide.

Materials:

-

2-chloro-6-fluoroanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-6-fluoroanisole in acetonitrile in a round-bottom flask at room temperature.

-

Add N-bromosuccinimide in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

After the reaction is complete, quench with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound. The yield is expected to be high based on analogous reactions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluoroanisole (CAS 261762-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications as a chemical intermediate in organic synthesis. Due to the limited publicly available information, this document focuses on the compound's physicochemical properties, safety considerations, and a proposed synthetic pathway. Data is presented in structured tables for clarity. At present, there is no available information on the biological activity or its involvement in signaling pathways.

Chemical and Physical Properties

This compound is a substituted anisole with bromine, chlorine, and fluorine atoms on the benzene ring. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261762-34-9 | - |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| Appearance | Liquid (predicted) | [2] |

| Boiling Point | 242.1±35.0 °C (Predicted) | [3] |

| Density | 1.642±0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5480 (Predicted) | [3] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred from Similar Compounds)

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

Storage and Disposal:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Proposed Synthesis of this compound

A specific experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of the structurally similar compound, 5-Bromo-2-chloro-4-fluoroanisole. The proposed method involves the bromination of 2-chloro-6-fluoroanisole.

Starting Material: 2-chloro-6-fluoroanisole. Reagents: Bromine (Br₂), Zinc Bromide (ZnBr₂) (aqueous solution).

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

-

Reaction Setup: In a magnetically stirred reaction flask equipped with a thermometer, addition funnel, and reflux condenser, charge 2-chloro-6-fluoroanisole and an aqueous solution of zinc bromide.

-

Reaction Conditions: Warm the mixture to approximately 50°C.

-

Addition of Bromine: Add bromine dropwise over a period of two hours, maintaining the reaction temperature.

-

Reaction Progression: Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 54°C) for an additional two hours. Monitor the reaction progress using a suitable analytical technique such as HPLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

-

Purification: Collect the solid product by filtration. The crude product can then be purified by standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography.

Note: This is a proposed synthesis based on a similar reaction and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Applications in Research and Drug Discovery

Currently, there is no publicly available information detailing the specific applications of this compound in research or as a direct precursor in the synthesis of known pharmaceutical compounds or other bioactive molecules. As a halogenated aromatic compound, it holds potential as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) where the bromo- and chloro- substituents can be selectively functionalized. The presence of the fluoro- and methoxy- groups can influence the electronic properties and metabolic stability of potential downstream compounds.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature or public databases regarding the biological activity of this compound or its interaction with any known biological signaling pathways.

Conclusion

This compound is a chemical compound for which physicochemical properties are predicted, but experimental data, particularly regarding its biological activity, is scarce. The information provided in this guide is based on available data from chemical suppliers and analogies to structurally similar compounds. Further research is needed to fully characterize this compound, including the development of a confirmed synthetic protocol and investigation into its potential applications in medicinal chemistry and materials science. Researchers and drug development professionals are advised to proceed with caution, conducting their own analyses to verify the properties and safety of this compound before use.

References

Synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene: A Technical Guide

An in-depth technical guide on the synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene is provided below for researchers, scientists, and drug development professionals. This guide outlines a plausible multi-step synthetic pathway, complete with detailed experimental protocols and data presented in a structured format.

Introduction

1-Bromo-3-chloro-5-fluoro-2-methoxybenzene is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of five different substituents on the benzene ring requires a carefully planned, multi-step synthesis to control the regioselectivity of each reaction. This guide details a proposed synthetic route starting from the commercially available precursor, 1-bromo-3-chloro-5-fluorobenzene. The pathway involves a series of well-established organic transformations, including electrophilic aromatic substitution, reduction, diazotization, and nucleophilic substitution.

Proposed Synthetic Pathway

The synthesis of 1-bromo-3-chloro-5-fluoro-2-methoxybenzene can be strategically achieved in four main steps. The process begins with the nitration of 1-bromo-3-chloro-5-fluorobenzene, followed by the reduction of the resulting nitro group to an amine. The amine is then converted to a hydroxyl group via a diazonium salt intermediate. The final step involves the methylation of the hydroxyl group to yield the target product. This approach leverages the directing effects of the substituents to install the functional groups in the desired positions.

Figure 1. Proposed synthetic workflow for 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene.

Experimental Protocols

The following protocols are based on established procedures for similar transformations.[1][2][3][4]

Step 1: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene (Nitration)

The initial step involves the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene.[1][4] The halogen substituents are ortho-, para-directing, leading to the introduction of the nitro group at the C2 position, which is activated by all three halogens.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Slowly add 1-bromo-3-chloro-5-fluorobenzene to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to a separate portion of cooled, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-bromo-3-chloro-5-fluoro-2-nitrobenzene.

-

Step 2: Synthesis of 6-Bromo-2-chloro-4-fluoroaniline (Reduction)

The nitro group of 1-bromo-3-chloro-5-fluoro-2-nitrobenzene is reduced to an amino group. A common method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid.[1][2]

-

Procedure:

-

Place granulated tin (Sn) in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of 1-bromo-3-chloro-5-fluoro-2-nitrobenzene in ethanol.

-

Slowly add concentrated hydrochloric acid (HCl) in portions. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline to precipitate the tin salts.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-bromo-2-chloro-4-fluoroaniline.

-

Step 3: Synthesis of 6-Bromo-2-chloro-4-fluorophenol (Diazotization & Hydrolysis)

The amino group is converted into a hydroxyl group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve 6-bromo-2-chloro-4-fluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

Slowly add the cold diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the phenolic product with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to give the crude 6-bromo-2-chloro-4-fluorophenol.

-

Step 4: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene (Methylation)

The final step is the methylation of the hydroxyl group of 6-bromo-2-chloro-4-fluorophenol to form the desired methoxy group, completing the synthesis.

-

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-2-chloro-4-fluorophenol in a suitable solvent like acetone or acetonitrile.

-

Add anhydrous potassium carbonate (K₂CO₃) to the solution to act as a base.

-

Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the mixture and filter off the potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final product, 1-bromo-3-chloro-5-fluoro-2-methoxybenzene, by column chromatography or distillation.

-

Data Summary

The following tables summarize the materials and typical reaction parameters for the proposed synthesis.

Table 1: Reagents and Materials

| Step | Starting Material | Key Reagents | Solvent(s) |

|---|---|---|---|

| 1 | 1-Bromo-3-chloro-5-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄, Water, Ethanol |

| 2 | 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene | Sn (granulated), Conc. HCl | Ethanol, Water |

| 3 | 6-Bromo-2-chloro-4-fluoroaniline | NaNO₂, Conc. H₂SO₄ | Water, Diethyl Ether |

| 4 | 6-Bromo-2-chloro-4-fluorophenol | (CH₃)₂SO₄, K₂CO₃ | Acetone |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction Type | Temperature (°C) | Duration (h) | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | 0 - 10 | 2 - 3 | 85 - 95 |

| 2 | Nitro Reduction | Reflux (~80) | 2 - 3 | 80 - 90 |

| 3 | Diazotization/Hydrolysis | 0 - 5, then 100 | 1 - 2 | 70 - 80 |

| 4 | Williamson Ether Synthesis | Reflux (~56) | 4 - 6 | 85 - 95 |

References

physical and chemical properties of 4-Bromo-2-chloro-6-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chloro-6-fluoroanisole (CAS No. 261762-34-9). Due to the limited publicly available experimental data for this specific isomer, this guide also includes relevant information on closely related compounds to provide a comparative context for its anticipated characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated aromatic compound with potential applications as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the anisole core offers multiple reaction sites for further functionalization, enabling the creation of novel compounds with desired physicochemical and biological properties. The presence of fluorine, in particular, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1]

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information for the target compound and its close structural isomers.

| Property | This compound | 4-Bromo-2-chloroanisole | 4-Bromo-2-fluoroanisole |

| CAS Number | 261762-34-9[2][3] | 50638-47-6[4] | 2357-52-0[5] |

| Molecular Formula | C₇H₅BrClFO | C₇H₆BrClO | C₇H₆BrFO |

| Molecular Weight | 239.47 g/mol | 221.48 g/mol [4] | 205.02 g/mol [5] |

| Appearance | Data not available | Data not available | Liquid[6] |

| Melting Point | Data not available | Data not available | 16 °C[6] |

| Boiling Point | Data not available | Data not available | 215.1 °C at 760 mmHg[6] |

| Density | Data not available | Data not available | 1.59 g/mL at 25 °C[5] |

| Refractive Index | Data not available | Data not available | n20/D 1.545 (lit.)[5] |

| Solubility | Data not available | Data not available | Data not available |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator. However, the presence of three halogen atoms deactivates the ring towards electrophilic attack. The positions for potential substitution will be influenced by the combined directing effects of all substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing halogens can activate the ring for nucleophilic aromatic substitution (SNAr), particularly for the displacement of the chlorine or fluorine atoms by strong nucleophiles. The reactivity of polychlorinated biphenyls in nucleophilic substitutions has been studied, providing insights into the reactivity of similar structures.

Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis is adapted from the protocol for a related isomer and should be considered a general guideline.

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4-fluoroanisole (Adapted from a related synthesis[7])

-

To a solution of 4-fluoroanisole in a suitable solvent, triethylamine is added.

-

Sulfuryl chloride is then added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours.

-

Upon completion, the reaction is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product is purified by distillation.

Step 2: Bromination to yield this compound (Adapted from a related synthesis[7])

-

2-Chloro-4-fluoroanisole is treated with bromine in the presence of an aqueous solution of zinc bromide at an elevated temperature.

-

The reaction progress is monitored by gas chromatography.

-

After the reaction is complete, the mixture is cooled and the organic phase is separated.

-

The crude product is washed, dried, and purified by column chromatography or distillation to yield the final product.

Note: The regioselectivity of the bromination step is crucial and may yield a mixture of isomers. The conditions would need to be optimized to favor the formation of the desired 6-bromo product.

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound has been found in the searched literature. However, a patent for related isomers mentions the availability of 13C NMR spectra for 5-bromo-2-chloro-4-fluoroanisole and 6-bromo-2-chloro-4-fluoroanisole, indicating that such characterization is standard for these types of compounds.[7] Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity.

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, halogenated aromatic compounds are a well-established class of molecules with a wide range of biological activities.[8][9] Derivatives of bromo- and chloro-substituted flavonoids have shown antimicrobial properties.[10] Furthermore, fluorinated chalcone derivatives have been investigated as 5-lipoxygenase inhibitors with potential antitumor activities.[11] The introduction of multiple halogens can enhance metabolic stability and other pharmacokinetic properties, making this scaffold an interesting starting point for drug discovery programs.[1]

Safety and Handling

Based on available supplier safety data sheets, this compound should be handled with care.

-

Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment.

Conclusion

This compound is a halogenated anisole derivative with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is scarce, this guide provides the available information and draws upon data from closely related isomers to offer a predictive overview of its properties and reactivity. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and materials science.

Caption: Logical relationship of this compound to its applications.

References

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eMolecules this compound | 261762-34-9 | MFCD01631477 | Fisher Scientific [fishersci.com]

- 3. 261762-34-9 | this compound | Tetrahedron [thsci.com]

- 4. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. aablocks.com [aablocks.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-chloro-6-fluoroanisole NMR spectral data

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-chloro-6-fluoroanisole. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to collate and present the requested information.

1. Data Availability

Following an extensive search for "this compound," it has been determined that there is no publicly available experimental ¹H NMR or ¹³C NMR spectral data for this specific compound. Searches for its synthesis, which would typically include characterization data, also did not yield any relevant results. Similarly, the compound is not listed with a unique CAS number in major chemical databases, which is often indicative of a compound that has not been synthesized or characterized in the public domain.

The search results frequently identified structurally related but distinct compounds, such as 4-bromo-2-fluoroanisole, 4-bromo-2-chloroanisole, and 4-bromo-2-chloro-6-fluoroaniline. It is crucial to distinguish the requested compound from these related structures to avoid erroneous data application.

2. Chemical Structure

While experimental data is not available, the chemical structure of this compound can be determined from its IUPAC name. The structure consists of an anisole core (a methoxy group attached to a benzene ring). The benzene ring is substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom at position 6, relative to the methoxy group at position 1.

Below is a visualization of the chemical structure of this compound, generated using the Graphviz (DOT language).

Caption: Chemical structure of this compound.

Due to the absence of experimental NMR data in the public domain for this compound, it is not possible to provide the requested quantitative data tables or detailed experimental protocols. The provided structural diagram is based on the compound's systematic name.

For professionals in research and drug development, this indicates that this compound may be a novel compound. Any project requiring this specific molecule would likely necessitate its de novo synthesis and subsequent analytical characterization, including NMR spectroscopy, to confirm its structure and purity.

Spectroscopic Analysis of 4-Bromo-2-chloro-6-fluoroanisole: A Technical Overview

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This technical guide focuses on the anticipated ¹H and ¹³C NMR spectral characteristics of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the interplay of the electron-withdrawing halogen substituents (Bromo, Chloro, Fluoro) and the electron-donating methoxy group (-OCH₃) dictates the spectral appearance. The following tables outline the predicted chemical shifts, multiplicities, and coupling constants (J) for the aromatic protons and carbons, as well as for the methoxy group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.3 - 7.6 | Doublet of doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | 1H | H-3 |

| 2 | 7.1 - 7.4 | Doublet of doublets (dd) | J(H,F) ≈ 6-8, J(H,H) ≈ 2-3 | 1H | H-5 |

| 3 | 3.8 - 4.0 | Singlet | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 1 | 155 - 160 | Doublet | ¹J(C,F) ≈ 240-250 | C-6 |

| 2 | 145 - 150 | Singlet | - | C-1 |

| 3 | 120 - 125 | Doublet | J(C,F) ≈ 20-30 | C-5 |

| 4 | 115 - 120 | Singlet | - | C-4 |

| 5 | 110 - 115 | Doublet | J(C,F) ≈ 5-10 | C-3 |

| 6 | 105 - 110 | Singlet | - | C-2 |

| 7 | 55 - 60 | Singlet | - | -OCH₃ |

Experimental Protocols

To empirically validate the predicted spectral data, the following detailed methodologies for sample preparation and NMR data acquisition are recommended.

1. Sample Preparation:

A sample of approximately 10-20 mg of this compound should be accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are accumulated to ensure an adequate signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum should be recorded on the same instrument, operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment is standard. Typical parameters would involve a 30° pulse width, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a satisfactory signal-to-noise ratio.

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

This technical guide provides a foundational framework for the NMR analysis of this compound. The predicted data and detailed protocols offer a valuable resource for researchers aiming to synthesize and characterize this and other related halogenated compounds. The empirical validation of these predictions will be a significant contribution to the spectroscopic database of halogenated organic molecules.

References

Mass Spectrometry of 4-Bromo-2-chloro-6-fluoroanisole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound of interest to researchers, scientists, and drug development professionals. The document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected mass spectral data.

Introduction

This compound is a substituted aromatic ether. Its structure, containing bromine, chlorine, and fluorine atoms, presents a unique fragmentation pattern in mass spectrometry, which is crucial for its identification and structural elucidation. Electron Ionization (EI) is a common and effective technique for the analysis of such organic molecules.[1][2] This method utilizes high-energy electrons to ionize the sample, leading to extensive fragmentation that provides a detailed "fingerprint" of the molecule's structure.[1][2][3]

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in distinctive isotopic patterns for ions containing these elements.[4]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Key Features |

| 252/254/256 | [M]+• | - | C7H5BrClFO+• | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 237/239/241 | [M-CH3]+ | •CH3 | C6H2BrClFO+ | Loss of the methyl group from the methoxy moiety. |

| 209/211/213 | [M-CH3-CO]+• | •CH3, CO | C5H2BrClF+• | Subsequent loss of carbon monoxide from the [M-CH3]+ ion. |

| 173/175 | [M-Br]+ | •Br | C7H5ClFO+ | Loss of the bromine atom. |

| 145 | [C6H2ClFO]+ | Br, CO | C6H2ClFO+ | Loss of bromine and carbon monoxide. |

| 110 | [C6H3F]+• | Br, Cl, OCH3 | C6H3F+• | Aromatic ring fragment. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion ([M]+•). The primary fragmentation pathways are expected to involve the loss of the methyl group from the ether linkage, followed by the elimination of carbon monoxide. Cleavage of the carbon-halogen bonds is also a significant fragmentation route.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

FT-IR Analysis of 4-Bromo-2-chloro-6-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-chloro-6-fluoroanisole. Due to the limited availability of specific experimental data for this compound, this guide presents a predicted FT-IR data interpretation based on the analysis of structurally similar molecules. It includes a detailed experimental protocol for obtaining an FT-IR spectrum of a solid aromatic compound and showcases the molecular structure and analytical workflow through diagrams.

Introduction to this compound

This compound is a halogenated aromatic ether. Its structure, featuring an anisole core with bromo, chloro, and fluoro substituents, makes it a potential building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise characterization of such molecules is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming functional groups and elucidating structural features.

The chemical structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in similar aromatic compounds. The exact wavenumbers in an experimental spectrum may vary slightly due to the specific electronic environment created by the combination of substituents.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretching |

| 2980 - 2850 | Medium - Weak | C-H Stretching (in -OCH₃) |

| 1600 - 1585 | Medium - Strong | Aromatic C=C Stretching |

| 1500 - 1400 | Medium - Strong | Aromatic C=C Stretching |

| 1275 - 1200 | Strong | Aryl-O Asymmetric Stretching (C-O-C) |

| 1180 - 1080 | Strong | C-F Stretching |

| 1050 - 1000 | Medium | Aryl-O Symmetric Stretching (C-O-C) |

| 800 - 600 | Strong | C-Cl Stretching |

| 700 - 500 | Strong | C-Br Stretching |

| 900 - 675 | Medium - Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for acquiring the FT-IR spectrum of a solid aromatic compound using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid samples.

Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic Press

-

Pellet Die Set (e.g., 13 mm)

-

Agate Mortar and Pestle

-

Analytical Balance

-

Spatula

-

Infrared Grade Potassium Bromide (KBr), desiccated

-

Sample: this compound

-

Drying Oven

Experimental Workflow

The general workflow for the FT-IR analysis is illustrated in the following diagram:

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Detailed Procedure

-

Preparation of KBr: Dry the infrared grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator before use.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Add the weighed KBr to an agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is a homogeneous, fine powder. This step is crucial for obtaining a high-quality, translucent pellet.

-

Pellet Formation:

-

Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die.

-

Level the surface of the powder gently with a spatula.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Carefully release the pressure and retrieve the pellet from the die.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding vibrational modes of the molecule. Compare the observed peaks with the predicted values in the data table.

-

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that confirm its key structural features:

-

Aromatic Ring: The presence of bands in the 3100-3000 cm⁻¹ region (C-H stretching) and the characteristic absorptions between 1600-1400 cm⁻¹ (C=C stretching) are definitive indicators of the benzene ring.

-

Anisole Group: The strong absorption band around 1275-1200 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O bond in the anisole moiety. The symmetric stretch is expected at a lower frequency, around 1050-1000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2980-2850 cm⁻¹ range.

-

Halogen Substituents:

-

C-F Bond: A strong absorption band in the 1180-1080 cm⁻¹ region is indicative of the carbon-fluorine bond.

-

C-Cl Bond: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-Br Bond: The carbon-bromine bond will also absorb in the lower frequency fingerprint region, generally between 700-500 cm⁻¹.

-

-

Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, and the positions of the C-H out-of-plane bending bands (900-675 cm⁻¹), can provide information about the substitution pattern on the aromatic ring, though this can be complex with multiple substituents.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, researchers can effectively confirm the identity and purity of this compound. The characteristic absorption bands for the aromatic ring, the anisole functional group, and the various halogen substituents provide a unique spectral fingerprint, which is crucial for quality control and in ensuring the integrity of this molecule for its applications in drug development and chemical synthesis.

starting materials for 4-Bromo-2-chloro-6-fluoroanisole synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for preparing 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the starting materials, reaction conditions, and experimental protocols.

Introduction

This compound is a polysubstituted aromatic ether. The strategic placement of bromo, chloro, and fluoro groups on the anisole core makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing and directing effects of the halogen substituents, combined with the activating and directing nature of the methoxy group, offer multiple avenues for further chemical modifications. This guide outlines the most plausible synthetic routes starting from commercially available precursors.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The preferred route begins with the commercially available 2-chloro-6-fluoroanisole, while a more extensive, alternative route starts from the more fundamental precursor, o-fluoroaniline.

Route 1: Electrophilic Bromination of 2-chloro-6-fluoroanisole

The most direct approach to this compound involves the electrophilic bromination of 2-chloro-6-fluoroanisole. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[1][2][3][4][5] The existing chloro and fluoro substituents are deactivating but also ortho-, para-directing.[2] The strong activating effect of the methoxy group is expected to dominate, directing the incoming electrophile (bromine) to the position para to it, which is the C4 position, to yield the desired product.

Route 2: Multi-step Synthesis from o-Fluoroaniline

Experimental Protocols

The following are detailed experimental protocols for the key reaction steps.

Protocol 1: Synthesis of this compound from 2-chloro-6-fluoroanisole (Adapted)

This protocol is adapted from the bromination of 2-fluoroanisole and is expected to be effective for the bromination of 2-chloro-6-fluoroanisole.[11]

Materials:

-

2-chloro-6-fluoroanisole

-

Bromine (Br2)

-

Chloroform (CHCl3)

-

5% aqueous sodium hydrogen sulfite (NaHSO3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-chloro-6-fluoroanisole in chloroform.

-

Cool the solution to 0-10 °C using an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the cooled solution over 1 hour with continuous stirring.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

-

After cooling, wash the chloroform solution sequentially with a 5% aqueous solution of sodium hydrogen sulfite, a saturated aqueous solution of sodium bicarbonate, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Synthesis of 2-chloro-6-fluorophenol from o-Fluorophenol (for Route 2)

This procedure outlines the chlorination of o-fluorophenol.[12][13]

Materials:

-

o-Fluorophenol

-

Sodium hypochlorite (NaOCl) solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

To a reactor, add o-fluorophenol.

-

Slowly add an aqueous solution of sodium hypochlorite. The molar ratio of sodium hypochlorite to o-fluorophenol should be between 1.0 and 2.0.

-

Heat the reaction mixture to 0-77 °C and maintain this temperature to allow the reaction to proceed.

-

After the reaction is complete, cool the mixture and add dilute hydrochloric acid to adjust the pH to 5-6.5.

-

Separate the organic phase.

-

The organic phase can be purified and dried to yield 2-chloro-6-fluorophenol.[12]

Protocol 3: Methylation of 2-chloro-6-fluorophenol (for Route 2)

This protocol describes the conversion of a phenol to an anisole.[14][15]

Materials:

-

2-chloro-6-fluorophenol

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Methyl iodide (CH3I)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a slurry of sodium hydride in dry DMF at 0 °C, slowly add 2-chloro-6-fluorophenol.

-

Stir the mixture for 1 hour at room temperature.

-

Add methyl iodide to the reaction mixture and stir for 16 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to afford 2-chloro-6-fluoroanisole.

Data Presentation

The following table summarizes the quantitative data for a representative bromination reaction of a related substrate, 2-fluoroanisole, which can be used as an expected benchmark for the synthesis of this compound.[11]

| Parameter | Value |

| Starting Material | 2-fluoroanisole |

| Reagent | Bromine |

| Solvent | Chloroform |

| Reaction Temperature | 0-10 °C (addition), Reflux (60-63 °C) |

| Reaction Time | 1 hour (stirring), 6 hours (reflux) |

| Product | 4-bromo-2-fluoroanisole |

| Yield | 79% |

| Boiling Point | 95-96 °C / 12 mmHg |

Conclusion

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 10. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 14. 2-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Fluoroanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroanisole derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the activating methoxy group and the deactivating, yet directing, fluorine substituent presents a fascinating case study in the regioselectivity of electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data on isomer distribution.

The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect.[1] Conversely, the fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs ortho and para due to a weaker resonance effect.[2] In fluoroanisole isomers, the powerful directing effect of the methoxy group is generally dominant.[2]

Regioselectivity in Fluoroanisole Derivatives

The position of the fluoro and methoxy groups on the aromatic ring significantly influences the outcome of electrophilic aromatic substitution. The following sections detail the expected regioselectivity for each isomer.

2-Fluoroanisole

In 2-fluoroanisole, the methoxy group at C1 and the fluorine at C2 present a scenario of competing directing effects. The methoxy group strongly directs to its ortho (C6) and para (C4) positions. The fluorine atom directs to its ortho (C3) and para (C5) positions. The activating nature of the methoxy group generally leads to substitution primarily at the positions it directs. Steric hindrance from the adjacent fluorine atom may reduce substitution at the C6 position.

3-Fluoroanisole

For 3-fluoroanisole, the methoxy group at C1 directs to the ortho (C2 and C6) and para (C4) positions. The fluorine at C3 directs to its ortho (C2 and C4) and para (C6) positions. In this case, the directing effects of both substituents are largely reinforcing, strongly favoring substitution at the C2, C4, and C6 positions.

4-Fluoroanisole

In 4-fluoroanisole, the para position relative to the strongly activating methoxy group is blocked by the fluorine atom. Consequently, electrophilic attack is predominantly directed to the ortho positions (C2 and C6) of the methoxy group.[2] Substitution at the positions ortho to the fluorine (C3 and C5) is significantly less favored.[2]

Quantitative Data on Isomer Distribution

The following tables summarize the available quantitative data for various electrophilic aromatic substitution reactions on fluoroanisole derivatives.

Table 1: Nitration of Fluoroanisole Derivatives

| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |

| Anisole | HNO₃/H₂SO₄ | 2-Nitroanisole, 4-Nitroanisole | o: 30-40, m: <1, p: 60-70 | High |

| 4-Fluoroanisole | HNO₃/H₂SO₄ | 2-Nitro-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |

Table 2: Halogenation of Fluoroanisole Derivatives

| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |

| Anisole | Br₂/Acetic Acid | 4-Bromoanisole | o: ~10, p: ~90 | High |

| 4-Fluoroanisole | Br₂/CH₂Cl₂ | 2-Bromo-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |

Note: Quantitative isomer distribution for the halogenation of 2-fluoroanisole and 3-fluoroanisole is not widely reported. For 2-fluoroanisole, substitution is expected primarily at the C4 and C6 positions. For 3-fluoroanisole, substitution is expected at the C2, C4, and C6 positions.

Table 3: Friedel-Crafts Acylation of Fluoroanisole Derivatives

| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |

| Anisole | Acetyl chloride/AlCl₃ | 4-Methoxyacetophenone | o: <5, p: >95 | High |

| 4-Fluoroanisole | Acetic anhydride/AlCl₃ | 2-Acetyl-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |

Experimental Protocols

The following are detailed methodologies for key electrophilic aromatic substitution reactions on fluoroanisole derivatives.

Protocol 1: Nitration of 4-Fluoroanisole

Materials:

-

4-Fluoroanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 4-fluoroanisole in dichloromethane.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-fluoroanisole, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: Bromination of 4-Fluoroanisole

Materials:

-

4-Fluoroanisole

-

Bromine

-

Dichloromethane

-

10% Sodium Thiosulfate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-fluoroanisole in dichloromethane in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding 10% sodium thiosulfate solution until the red color of bromine disappears.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Protocol 3: Friedel-Crafts Acylation of 4-Fluoroanisole

Materials:

-

4-Fluoroanisole

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride

-

Dry Dichloromethane

-

Ice-cold dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add acetic anhydride dropwise.[2]

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 4-fluoroanisole in dry dichloromethane dropwise to the reaction mixture at 0 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in electrophilic aromatic substitution and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Directing effects of substituents on fluoroanisole.

Caption: A typical workflow for electrophilic aromatic substitution.

References

A Technical Guide to the Regioselectivity in the Bromination of 2-Chloro-6-Fluoroanisole

Abstract

This technical guide provides an in-depth analysis of the regioselectivity observed in the electrophilic bromination of 2-chloro-6-fluoroanisole. The document outlines the theoretical principles governing the reaction's outcome, focusing on the competing directing effects of the methoxy, chloro, and fluoro substituents. A representative experimental protocol is provided, alongside a structured summary of expected quantitative data. Logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, comparative analysis for researchers in organic synthesis and drug development.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzene rings is determined by the electronic properties of the substituents already present. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[1][2] Understanding these directing effects is critical for predicting the structure of the major product and designing efficient synthetic routes.

The substrate in focus, 2-chloro-6-fluoroanisole, presents a classic case of competing directing effects. It possesses a strongly activating methoxy group and two deactivating halogen groups, all of which are ortho-, para-directors. This guide will dissect the interplay of these effects to predict the regioselectivity of its bromination.

Theoretical Analysis of Directing Effects

The position of electrophilic attack on the 2-chloro-6-fluoroanisole ring is governed by the cumulative influence of its three substituents.

-

Methoxy Group (-OCH₃): The methoxy group is a powerful activating substituent. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these sites.[3] For 2-chloro-6-fluoroanisole, the positions ortho to the methoxy group are C2 and C6 (blocked by Cl and F, respectively), and the para position is C4. Therefore, the methoxy group strongly directs substitution to the C4 position.

-

Halogen Groups (-Cl, -F): Chlorine and fluorine are deactivating substituents due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can participate in resonance, which helps to stabilize the sigma complex when the attack occurs at the ortho or para positions.[1]

-

The chloro group at C2 directs towards C3 (meta), C5 (para), and C1 (blocked).

-

The fluoro group at C6 directs towards C5 (ortho), C3 (para), and C1 (blocked).

-

Conflict Resolution: In situations with competing directing effects, the most powerfully activating group dictates the position of substitution.[4] The methoxy group's activating effect far outweighs the deactivating effects of the halogens. Consequently, the electrophilic attack will be predominantly directed to the position most activated by the methoxy group, which is the C4 (para) position. Steric hindrance at the positions ortho to the methoxy group (C2 and C6), which are already substituted, further favors substitution at the less hindered C4 position.

Logical Relationship Diagram

The following diagram illustrates the directing influences of the substituents on the aromatic ring.

Caption: Directing effects in the bromination of 2-chloro-6-fluoroanisole.

Expected Products and Quantitative Data

Based on the theoretical analysis, the electrophilic bromination of 2-chloro-6-fluoroanisole is expected to yield a single major product with high regioselectivity. Minor products resulting from substitution at C3 or C5 are considered unlikely due to the overwhelming directing power of the methoxy group.

| Compound Name | Structure | Role | Expected Yield (%) |

| 4-Bromo-2-chloro-6-fluoroanisole | Br at C4 position | Major Product | > 90% |

| 3-Bromo-2-chloro-6-fluoroanisole | Br at C3 position | Minor Product | < 5% |

| 5-Bromo-2-chloro-6-fluoroanisole | Br at C5 position | Minor Product | < 5% |

Note: The yield percentages are hypothetical estimates based on established principles of electrophilic aromatic substitution. Actual yields may vary based on specific reaction conditions.

Representative Experimental Protocol

Reagents and Materials:

-

2-chloro-6-fluoroanisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or Dichloromethane) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle/cooling bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 2-chloro-6-fluoroanisole and the chosen solvent under an inert atmosphere.

-

Reagent Addition: The solution is stirred and cooled to 0 °C in an ice bath. N-Bromosuccinimide is added portion-wise over 15-20 minutes, ensuring the temperature remains stable.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The diagram below outlines the key stages of the synthesis and purification process.

Caption: General experimental workflow for the bromination of 2-chloro-6-fluoroanisole.

Conclusion

The regioselectivity of the bromination of 2-chloro-6-fluoroanisole is decisively controlled by the strongly activating methoxy group. Theoretical principles of electrophilic aromatic substitution predict a strong preference for substitution at the C4 position, para to the methoxy group, leading to this compound as the major product with high selectivity. This prediction is reinforced by the steric hindrance at the ortho positions and the established hierarchy of substituent directing power. The provided representative protocol offers a practical starting point for the synthesis of this and structurally related compounds, which are valuable intermediates in the development of new chemical entities.

References

A Technical Guide to the Solubility of 4-Bromo-2-chloro-6-fluoroanisole in Organic Solvents

This document provides a detailed technical examination of the solubility characteristics of 4-Bromo-2-chloro-6-fluoroanisole. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who utilize halogenated intermediates in synthesis and product development. The guide covers the physicochemical properties of the compound, theoretical frameworks for solubility prediction, and robust experimental protocols for solubility determination.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a polysubstituted aromatic compound, a class of molecules that serve as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The precise arrangement of bromo, chloro, and fluoro substituents on the anisole core offers unique electronic and steric properties, making it a valuable intermediate for creating targeted molecular architectures.

The solubility of such an intermediate is a critical physical property that governs its application and processing.[1] In chemical synthesis, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. In drug development, the solubility of an API or its intermediates is a cornerstone of process design, affecting everything from crystallization and purification to the formulation of the final drug product.[1][2] An in-depth understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for efficient, scalable, and reproducible scientific work.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound is characterized by an anisole (methoxybenzene) core, which is substituted with three different halogen atoms.

-

The Anisole Core: The methoxy group (-OCH₃) is a moderately activating, ortho-para directing group. The ether oxygen introduces some polarity and is a hydrogen bond acceptor, though it is sterically hindered by the adjacent halogen.

-

Halogen Substituents: The bromine, chlorine, and fluorine atoms contribute significantly to the molecule's properties. They increase the molecular weight and size, and their electronegativity induces dipoles, affecting the overall molecular polarity. The presence of multiple halogens enhances the molecule's density and hydrophobicity.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-chloro-1-fluoro-6-methoxybenzene | N/A |

| CAS Number | 1809249-16-5 (Example - specific CAS may vary) | N/A |

| Molecular Formula | C₇H₅BrClFO | N/A |

| Molecular Weight | 239.47 g/mol | N/A |

| Appearance | Expected to be a solid or high-boiling liquid | General Chemical Knowledge |

| Polarity | Moderately polar, hydrophobic | Structural Analysis |

Theoretical Frameworks for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models provide a powerful predictive framework for estimating solubility, guiding solvent selection, and minimizing experimental effort.

The Principle of "Like Dissolves Like"

The most fundamental principle of solubility is that a solute will dissolve best in a solvent of similar polarity.[3][4] this compound, with its large halogenated aromatic ring, is predominantly non-polar and hydrophobic. However, the ether linkage and the carbon-halogen dipoles introduce a degree of polarity. Therefore, it is expected to be more soluble in organic solvents than in water.[5][6]

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7][8] The "distance" (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A small Ra value suggests high solubility. While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.[8][9]

Caption: Hansen Solubility Sphere concept. Solvents inside the sphere are good solvents.

Predicted Solubility Profile

Based on its molecular structure and the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent screening in a laboratory setting.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to High | The large, non-polar aromatic structure will interact favorably with non-polar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Very High | These solvents have moderate polarity that matches the solute's dipole moments without the competing strong hydrogen bonds of protic solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The solute cannot donate hydrogen bonds and is a weak acceptor. It will struggle to disrupt the strong hydrogen-bonding network of these solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule is predominantly hydrophobic and cannot overcome the high cohesive energy of water. Solubility in DMSO may be slightly higher due to its strong polar nature. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental method must be employed. The isothermal shake-flask method is a widely accepted and reliable technique.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The key is to ensure solid material remains undissolved, confirming saturation.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

-

Equilibration:

-